Conjugation-Induced Bond Length Perturbation vs. Unsubstituted Parent
Substitution at the bridgehead carbon with an amide group induces a measurable and quantifiable bond lengthening in the vicinal C-C bonds of the bicyclo[2.2.0]hexane skeleton. This effect, verified by low-temperature X-ray crystallography of the p-bromoanilide derivative (2), is a direct consequence of conjugative interaction with the π-accepting amide group [1]. This structural perturbation is a unique signature of this highly strained bicyclic system and directly impacts its reactivity and potential for molecular recognition.
| Evidence Dimension | Bond length of vicinal C-C bonds in bicyclo[2.2.0]hexane skeleton |
|---|---|
| Target Compound Data | Slightly lengthened vs. unsubstituted model |
| Comparator Or Baseline | Unsubstituted bicyclo[2.2.0]hexane (or ab initio model) |
| Quantified Difference | Slight lengthening (exact value not extracted from abstract, but trend is established and quantifiable from full text) |
| Conditions | Low-temperature X-ray analysis (for 2); Ab initio calculations at the 6-31G* level |
Why This Matters
This data provides a physical, measurable basis for the compound's unique reactivity, enabling more accurate computational modeling and rational drug design compared to using less structurally characterized analogs.
- [1] Forman, M. A., Zanoni, B. C., Chopko, E. C., & Carroll, P. J. (1998). Molecular Structure of 1-Substituted Bicyclo[2.2.0]hexanes: A Combined X-Ray Structural and Ab Initio Study. Structural Chemistry, 9(1), 27-32. View Source
